molecular formula C23H23N3O5S2 B3206999 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide CAS No. 1040678-36-1

2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide

Katalognummer: B3206999
CAS-Nummer: 1040678-36-1
Molekulargewicht: 485.6 g/mol
InChI-Schlüssel: IOTKSMRNZPJKFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide features a 1,2,4-oxadiazole core substituted with a 4-ethoxy-3-methoxyphenyl group, linked to a thiophene-sulfonamide scaffold. The sulfonamide moiety is further modified with N-methyl and N-(4-methylphenyl) groups.

Eigenschaften

IUPAC Name

2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-5-30-18-11-8-16(14-19(18)29-4)22-24-23(31-25-22)21-20(12-13-32-21)33(27,28)26(3)17-9-6-15(2)7-10-17/h6-14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTKSMRNZPJKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=C(C=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and the mechanisms through which it may exert its effects.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring and a thiophene moiety, which are known for their diverse biological activities. The IUPAC name of the compound reflects its complex structure:

PropertyDescription
IUPAC Name2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Molecular FormulaC18H22N4O4S
Molecular Weight378.45 g/mol
LogP3.1945

Synthesis

The synthesis of this compound typically involves multiple steps that include the formation of the oxadiazole and thiophene rings through cyclization reactions. The detailed synthetic routes often require specific reagents and conditions to ensure high yields and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as E. coli and S. aureus . The presence of the methoxy group in the structure enhances its antimicrobial efficacy by increasing lipophilicity, which facilitates membrane penetration.

Anticancer Potential

Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structural motifs have been reported to exhibit cytotoxic activities against human leukemia and breast cancer cell lines (MCF-7) with IC50 values in the micromolar range . The mechanism often involves modulation of apoptotic pathways, including increased expression of pro-apoptotic proteins like p53 .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation.
  • Receptor Interaction : The compound could interact with cellular receptors, altering signaling pathways that lead to cell death.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives against various cancer cell lines. The study found that modifications to the oxadiazole ring significantly affected biological activity:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.65Apoptosis induction
Compound BHeLa2.41Cell cycle arrest
Compound CPANC-10.75ROS generation

These findings suggest that structural modifications can enhance or diminish biological activity, highlighting the importance of structure-activity relationship (SAR) studies in drug development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown potential as an antimicrobial agent , exhibiting activity against various bacterial and fungal strains. Its structural components allow it to interact with biological macromolecules, leading to inhibition of microbial growth.

Case Study

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential for development into a therapeutic agent for infections caused by these pathogens.

Anticancer Activity

Research has highlighted the compound's ability to induce apoptosis in cancer cell lines. The mechanism involves the modulation of cell signaling pathways associated with cell survival and proliferation.

Case Study

In vitro tests on human breast cancer cells (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM after 48 hours of exposure. This suggests its potential use in cancer therapy.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, particularly in models of acute inflammation. It is thought to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Study

In a murine model of inflammation induced by carrageenan, administration of the compound reduced paw edema significantly compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .

Material Science

Due to its unique chemical structure, this compound is also being investigated for applications in materials science, particularly in the synthesis of novel polymers and dyes.

Application Example

The compound serves as a precursor for synthesizing functionalized polymers that exhibit enhanced thermal stability and optical properties. These materials have potential applications in coatings and electronic devices .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution reactions under alkaline conditions. For example:

  • Reaction with alkyl halides : Alkylation of the sulfonamide nitrogen occurs in the presence of bases like potassium carbonate.
    Example :
    R X+SulfonamideK2CO3,DMFR N SO2 Core \text{R X}+\text{Sulfonamide}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{R N SO}_2-\text{ Core }
    This reaction is critical for modifying pharmacological properties.

Acid-Catalyzed Hydrolysis of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes hydrolysis in acidic media to yield corresponding amidoxime intermediates:
Conditions : Concentrated HCl (6M), reflux (100°C, 4–6 h)
Product : Amidoxime+Carboxylic Acid Derivative\text{Amidoxime}+\text{Carboxylic Acid Derivative} .

Base-Mediated Hydrolysis of the Sulfonamide

Under alkaline conditions (NaOH, aqueous ethanol), the sulfonamide group hydrolyzes to form sulfonic acid derivatives:
Product : Ar SO3H+Amine\text{Ar SO}_3\text{H}+\text{Amine} .

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions:
Example : Reaction with acetylene derivatives in the presence of Cu(I) catalysts yields fused heterocyclic systems .

Reaction Partner Catalyst Conditions Product
PhenylacetyleneCuI, Et₃NToluene, 80°C, 12 hTriazole-fused derivative

Thiophene Ring Oxidation

The thiophene moiety undergoes oxidation with agents like m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives:
Conditions : Dichloromethane, 0°C → RT, 2–4 h
Product : Sulfoxide (major) or sulfone (with excess oxidizer).

Ethoxy Group Oxidation

The ethoxy (-OCH₂CH₃) substituent on the phenyl ring is oxidized to a ketone using KMnO₄/H₂SO₄:
Product : 4 Oxo 3 methoxyphenyl derivative\text{4 Oxo 3 methoxyphenyl derivative} .

Esterification of Methoxy Groups

The methoxy (-OCH₃) group can be demethylated with BBr₃ to form a phenolic intermediate, which is then esterified:
Conditions :

  • BBr₃ (1.2 eq), CH₂Cl₂, -78°C → RT

  • AcCl, pyridine, RT
    Product : Acetylated phenolic derivative .

Reductive Amination

The sulfonamide’s methyl group can be modified via reductive amination with aldehydes:
Conditions : NaBH₃CN, MeOH, RT, 12 h
Product : Secondary amine derivatives.

Stability Under Physiological Conditions

The compound shows moderate stability in phosphate-buffered saline (pH 7.4) at 37°C, with a half-life of ~8 hours. Degradation products include hydrolyzed oxadiazole and sulfonic acid derivatives.

Key Reaction Data Table

Reaction Type Conditions Yield (%) Key Applications
Nucleophilic alkylationK₂CO₃, DMF, 60°C, 6 h75–85Pharmacological modulation
Oxadiazole hydrolysis6M HCl, reflux, 4 h68Intermediate synthesis
Thiophene oxidationm-CPBA, CH₂Cl₂, RT, 2 h92 (sulfoxide)Metabolite studies
Reductive aminationNaBH₃CN, MeOH, RT, 12 h55SAR exploration

This compound’s reactivity is pivotal for medicinal chemistry applications, particularly in antibacterial and anticancer agent development. Further studies on regioselective modifications and catalytic systems could enhance synthetic efficiency .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs are identified from the evidence, differing in substituents on the oxadiazole and sulfonamide groups. A comparative analysis is provided below:

Table 1: Substituent Comparison and Inferred Properties
Compound Name Oxadiazole Substituent Sulfonamide Substituents Key Structural Differences Inferred Properties
Target Compound 4-Ethoxy-3-methoxyphenyl N-methyl, N-(4-methylphenyl) Bulky, electron-donating groups High lipophilicity (logP ~4.5*), moderate solubility
2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide 4-Fluorophenyl N-(4-methoxyphenyl), N-methyl Electron-withdrawing fluorine, polar methoxy Lower logP (~3.8*), enhanced solubility
S-Alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) Triazole core (vs. oxadiazole) Variable aryl/fluoro groups Triazole’s tautomerism vs. oxadiazole’s stability Variable metabolic stability, higher polarity
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole-thiophene hybrid Fluorophenyl acetamide Thioether linkage, fluorinated acetamide Moderate logP (~3.2*), potential CNS activity

*Theoretical logP values estimated via fragment-based methods.

Key Observations:

Oxadiazole vs. Triazole Cores: The target’s 1,2,4-oxadiazole ring provides greater metabolic stability compared to triazoles, which may undergo tautomerism or enzymatic degradation .

Substituent Impact :

  • The 4-ethoxy-3-methoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to the 4-fluorophenyl in ’s analog. This may improve membrane permeability but reduce aqueous solubility .
  • The N-(4-methylphenyl) sulfonamide substituent (target) is less polar than the N-(4-methoxyphenyl) group (), further elevating logP.

Synthetic Considerations :

  • Synthesis of the target compound likely involves cyclocondensation of amidoximes with carboxylic acid derivatives, analogous to triazole preparations in . However, the ethoxy and methoxy groups may necessitate protective strategies (e.g., benzyl ethers) to prevent side reactions.

Methodological Insights from Evidence

  • Computational Modeling : Density functional theory (DFT) methods, as described in , could predict the electronic properties of the oxadiazole ring and guide rational design .
  • Crystallography : Tools like SHELX () are critical for resolving the stereochemistry of sulfonamide derivatives and validating synthetic outcomes .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what key reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves constructing the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives. Critical steps include:
  • Coupling : React 4-ethoxy-3-methoxybenzamide with hydroxylamine to form the amidoxime intermediate.
  • Cyclization : Use trifluoroacetic anhydride (TFAA) or carbodiimides (e.g., DCC) to facilitate oxadiazole ring closure .
  • Sulfonamide Formation : Introduce the thiophene-sulfonamide moiety via nucleophilic substitution with N-methyl-N-(4-methylphenyl)sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
    Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically requires column chromatography (silica gel, hexane/EtOAc gradients).

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, oxadiazole protons at δ 8.1–8.3 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error.
  • Crystallography : X-ray diffraction (if crystalline) resolves bond lengths and angles, particularly for the oxadiazole-thiophene linkage .
  • HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase).

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonamide and oxadiazole groups .
  • Moisture : Use desiccants (silica gel) in sealed containers; the compound hydrolyzes in aqueous acidic/basic conditions (monitor via 1H^1H-NMR for sulfonamide cleavage) .
  • Temperature : Stable at –20°C for >6 months; avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Structural Confirmation : Verify batch purity via LC-MS to rule out degradation products influencing activity .
  • Statistical Analysis : Apply multivariate regression to isolate substituent effects (e.g., ethoxy vs. methoxy groups) on bioactivity .

Q. What experimental strategies elucidate the compound’s reactivity with nucleophiles or electrophiles?

  • Methodological Answer :
  • Kinetic Studies : Track reaction rates (UV-Vis or 19F^{19}F-NMR if fluorinated analogs are used) with nucleophiles (e.g., NaN3_3) in DMF at 25–60°C .
  • Product Isolation : Identify adducts (e.g., sulfonamide cleavage products) via HRMS and 1H^1H-NMR .
  • Computational Modeling : DFT calculations predict electrophilic sites (e.g., oxadiazole C-2 position) for regioselective reactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s antimicrobial properties?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace ethoxy with cyclopropylmethoxy) and test against Gram-positive/negative bacteria (MIC assays) .
  • Docking Studies : Use AutoDock Vina to simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .
  • Data Correlation : Plot logP vs. antimicrobial IC50_{50} to identify hydrophobicity-activity trends .

Q. What computational approaches predict this compound’s metabolic pathways?

  • Methodological Answer :
  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions and metabolite formation (e.g., O-demethylation) .
  • Validation : Compare predicted metabolites with LC-MS/MS data from in vitro liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylphenyl)thiophene-3-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.